Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate
Overview
Description
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an isoxazole ring
Preparation Methods
The synthesis of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then coupled with a benzoate ester under appropriate reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can be compared with other similar compounds, such as:
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: This compound shares the isoxazole ring but differs in the functional groups attached, leading to different chemical properties and applications.
3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound is a reactive intermediate used in the synthesis of various derivatives, including the benzoate ester.
Methyl 4-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)benzoate: This compound is structurally similar but may have different biological activities and applications .
Properties
IUPAC Name |
methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-8-3-4-9-15(14)20)18(23)21-13-7-5-6-12(10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNVTBTJWKWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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